1,4-Bis(4-carboxyphenoxy)benzene
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Overview
Description
4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid is an organic compound with the molecular formula C22H18O6. It is a dicarboxylic acid derivative, characterized by the presence of two benzoic acid groups connected by a 1,4-phenylenebis(oxy) linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,3-Phenylenebis(oxy))dibenzoic acid: Similar structure but with a 1,3-phenylenebis(oxy) linkage.
4,4’-(1,2-Phenylenebis(oxy))dibenzoic acid: Similar structure but with a 1,2-phenylenebis(oxy) linkage.
Uniqueness
4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid is unique due to its 1,4-phenylenebis(oxy) linkage, which imparts distinct structural and chemical properties. This linkage influences the compound’s reactivity and its ability to form specific types of polymers and MOFs, making it valuable in materials science and other applications .
Properties
Molecular Formula |
C20H14O6 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[4-(4-carboxyphenoxy)phenoxy]benzoic acid |
InChI |
InChI=1S/C20H14O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
QVLMBWTVLGOLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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